Canertinib dihydrochloride

Catalog No.
S547923
CAS No.
289499-45-2
M.F
C24H26Cl2FN5O3
M. Wt
522.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Canertinib dihydrochloride

CAS Number

289499-45-2

Product Name

Canertinib dihydrochloride

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide;hydrochloride

Molecular Formula

C24H26Cl2FN5O3

Molecular Weight

522.4 g/mol

InChI

InChI=1S/C24H25ClFN5O3.ClH/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16;/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29);1H

InChI Key

ZTYBUPHIPYUTLE-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CI1033; CI1033; CI-1033; PD183805; PD183805; PD183805; Canertinib HCl; Canertinib dihydrochloride

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl

Description

The exact mass of the compound Canertinib dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Canertinib dihydrochloride acts as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR). EGFR is a protein found on the cell surface that plays a crucial role in cell growth, proliferation, and survival. Mutations in the EGFR gene are common in various cancers, including non-small cell lung cancer (NSCLC) and some breast cancers [1]. By inhibiting EGFR, Canertinib dihydrochloride disrupts these signaling pathways, potentially leading to the suppression of tumor growth [1].

[1] Molecular Therapies of Cancer (Scucci et al., 2008) ()

Preclinical Studies and Model Systems

Canertinib dihydrochloride has been studied in preclinical models, including cell lines and animal models of cancer. These studies have shown promise in terms of its ability to inhibit tumor cell proliferation and induce apoptosis (programmed cell death) [2, 3].

[2] Targeted Therapies in Oncology (Eckhardt et al., 2013) ()[3] ABC Transporters and Cancer (Dean et al., 2003) ()

Clinical Trials and Evaluation

Clinical trials have been conducted to evaluate the efficacy and safety of Canertinib dihydrochloride in patients with various cancers. While some studies have shown positive results, particularly in patients with specific EGFR mutations, Canertinib dihydrochloride has not been widely adopted as a standard treatment due to the emergence of more potent and better-tolerated EGFR inhibitors [4].

[4] Oncology: An Evidence-Based Approach (National Cancer Institute, 2013) ()

Future Directions

Research on Canertinib dihydrochloride continues to explore its potential applications. This may include:

  • Investigating its efficacy in combination with other therapies for cancer treatment.
  • Understanding mechanisms of resistance to Canertinib dihydrochloride to develop strategies for overcoming them.
  • Exploring its use in targeting other signaling pathways beyond EGFR.

Canertinib dihydrochloride is a potent, irreversible pan-epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily investigated for its potential in treating various cancers, particularly those associated with the epidermal growth factor receptor, such as esophageal squamous cell carcinoma. The compound is known for its ability to inhibit the activity of multiple members of the ErbB family, including epidermal growth factor receptor, human epidermal growth factor receptor 2, and ErbB-4, thereby interfering with signaling pathways that promote tumor growth and survival .

The chemical formula for Canertinib dihydrochloride is C24H27Cl3FN5O3\text{C}_{24}\text{H}_{27}\text{Cl}_{3}\text{F}\text{N}_{5}\text{O}_{3} with a molecular weight of approximately 558.86 g/mol. Its IUPAC name is N-{4-[(3-chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide dihydrochloride .

Canertinib dihydrochloride acts as an irreversible inhibitor of EGFR and ErbB2 tyrosine kinases. It binds to the ATP-binding pocket of these enzymes, preventing them from transferring phosphate groups and activating downstream signaling pathways essential for cancer cell growth and survival. This ultimately leads to the inhibition of tumor cell proliferation [].

Primarily through its role as a tyrosine kinase inhibitor. It irreversibly binds to the active site of the target kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor metabolism and proliferation as evidenced by studies using positron emission tomography (PET) imaging techniques .

Additionally, it has been noted that Canertinib can interact with hepatic transporter proteins, specifically OATP1B3, which may influence its pharmacokinetics and lead to potential drug-drug interactions .

The biological activity of Canertinib dihydrochloride is characterized by its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It has shown significant efficacy against various cancer cell lines in vitro and in vivo, particularly those expressing high levels of epidermal growth factor receptor . The compound's mechanism involves blocking the signaling pathways mediated by the epidermal growth factor receptor family, which are crucial for cancer cell growth and survival.

In preclinical studies, Canertinib has demonstrated antitumor activity through mechanisms such as inhibiting angiogenesis and reducing hypoxia within tumors. These effects contribute to its potential as a therapeutic agent in oncology .

  • Formation of the Quinazoline Core: This involves cyclization reactions that yield the quinazoline structure.
  • Introduction of Functional Groups: Various functional groups are introduced through nucleophilic substitutions or coupling reactions to create the desired modifications on the quinazoline ring.
  • Salt Formation: The final step often involves converting the base form of Canertinib into its dihydrochloride salt to enhance solubility and bioavailability.

Specific details on each step may vary based on the synthetic strategy employed but generally follow established organic synthesis protocols .

Canertinib dihydrochloride has been primarily researched for its applications in oncology as a targeted therapy for cancers that overexpress epidermal growth factor receptor. Its potential applications include:

  • Treatment of esophageal squamous cell carcinoma.
  • Investigational use in other solid tumors with aberrant ErbB signaling.
  • Potential use in combination therapies to enhance efficacy against resistant cancer types .

Additionally, due to its radiosensitizing properties, Canertinib may be explored for use alongside radiation therapy to improve treatment outcomes .

Interaction studies have indicated that Canertinib can affect the pharmacokinetics of other drugs due to its role as a substrate for hepatic transporters like OATP1B3. This interaction can alter drug absorption and metabolism, potentially leading to increased toxicity or reduced efficacy when co-administered with other medications . Furthermore, studies have highlighted that combining Canertinib with certain anesthetics or analgesics may increase the risk of adverse effects such as methemoglobinemia .

Several compounds share structural similarities or biological targets with Canertinib dihydrochloride. These include:

Compound NameMechanism of ActionUnique Features
GefitinibEpidermal growth factor receptor inhibitorFirst-generation EGFR inhibitor
ErlotinibEpidermal growth factor receptor inhibitorActive against specific mutations
LapatinibDual EGFR/HER2 inhibitorEffective against HER2-positive cancers
AfatinibIrreversible pan-ErbB inhibitorBroad spectrum against ErbB family

Canertinib is unique due to its irreversible binding nature and broader inhibition across multiple ErbB family members compared to some other inhibitors that are selective for one or two targets only. Its structural modifications also confer distinct pharmacokinetic properties that may enhance its therapeutic index in clinical settings .

Synthetic Routes and Reaction Mechanisms

The synthetic pathway for canertinib dihydrochloride follows a systematic multi-step approach involving three primary reaction sequences: etherification, acylation, and nucleophilic substitution reactions [3] [4]. The synthesis commences with the quinazoline core construction and proceeds through strategic functional group modifications to achieve the final bioactive compound.

The primary synthetic route involves the sequential transformation of 4-chloro-6-amino-7-hydroxy quinazoline through etherification with 3-(4-morpholinyl)-1-propanol to establish the morpholine propoxy side chain [3]. This etherification reaction employs diazacarboxylate reagents as promoters, including diethyl azodicarboxylate, diisopropyl azodicarboxylate, or related derivatives, in conjunction with phosphine catalysts such as triphenylphosphine or tributylphosphine [3]. The reaction proceeds through the classical Mitsunobu mechanism, enabling the selective formation of the ether linkage while maintaining the integrity of the quinazoline core structure.

The subsequent acylation reaction introduces the critical acrylamide functionality through the reaction of the intermediate amino quinazoline with acrylic acid or acryloyl chloride [3] [4]. This transformation utilizes standard peptide coupling conditions with appropriate acid-binding agents including triethylamine, pyridine, or potassium carbonate to neutralize the generated hydrogen chloride [3]. The acrylamide group serves as the irreversible binding motif that enables covalent attachment to the target enzyme active site.

The final condensation reaction involves nucleophilic aromatic substitution where 3-chloro-4-fluoroaniline displaces the chloro substituent at the 4-position of the quinazoline ring [3] [4]. This reaction typically requires elevated temperatures and basic conditions to facilitate the nucleophilic attack and subsequent elimination of hydrogen chloride.

Alternative synthetic approaches described in patent literature utilize 6-amino-7-hydroxy-3,4-dihydroquinazolin-4-one as the starting material, followed by similar etherification and acylation sequences [4]. This route demonstrates the versatility of quinazoline chemistry and provides options for synthetic optimization based on starting material availability and reaction efficiency considerations.

Key Intermediates in Synthesis

The synthesis of canertinib dihydrochloride relies on several critical intermediates that must be prepared with high purity and yield to ensure the quality of the final pharmaceutical product [3] [4] [5]. The primary intermediates include quinazoline derivatives bearing specific functional groups that enable subsequent chemical transformations.

4-Chloro-6-amino-7-hydroxy quinazoline represents the foundational intermediate in the synthetic sequence [3]. This compound contains the essential quinazoline core with appropriately positioned functional groups for further derivatization. The amino group at position 6 provides the nucleophilic center for acylation reactions, while the hydroxyl group at position 7 serves as the attachment point for the morpholine propoxy chain through etherification chemistry.

The preparation of 4-chloro-6-amino-7-[3-(4-morpholinyl)propoxy] quinazoline constitutes a crucial intermediate obtained through the etherification reaction [3]. This compound incorporates the morpholine side chain that contributes significantly to the biological activity and pharmacokinetic properties of the final drug. The morpholine ring enhances water solubility and provides favorable interactions with the target protein binding site.

7-[3-(4-Morpholinyl)propoxy]-6-acrylamido-3,4-dihydroquinazolin-4-one represents another important intermediate formed through acylation of the amino functionality [4]. The acrylamide group in this intermediate provides the electrophilic center necessary for irreversible enzyme inhibition through covalent bond formation with nucleophilic residues in the active site.

Synthetic methodologies for quinazoline intermediates often employ established procedures including the Niementowski quinazoline synthesis, which involves cyclization of anthranilic acid derivatives with formamide or related reagents [6] [7]. Alternative approaches utilize condensation reactions between o-aminobenzyl compounds and appropriate nitrogen-containing building blocks to construct the quinazoline ring system [8].

Recent advances in intermediate synthesis have focused on developing more efficient and environmentally friendly procedures. Metal-free oxidative condensation reactions using organocatalysts such as 4,6-dihydroxysalicylic acid have demonstrated promising results for quinazoline synthesis on laboratory and gram scales [8]. These methods offer improved atom economy and reduced environmental impact compared to traditional synthetic approaches.

Purification Techniques

The purification of canertinib dihydrochloride and its synthetic intermediates requires sophisticated methodologies to achieve pharmaceutical-grade purity standards [9] [10] [11]. Multiple purification techniques are employed throughout the synthetic sequence to remove impurities, byproducts, and unreacted starting materials that could compromise the quality and efficacy of the final pharmaceutical product.

Crystallization and recrystallization represent primary purification methods for solid pharmaceutical compounds [10] [11]. These techniques exploit differences in solubility between the target compound and impurities across various solvent systems and temperature conditions. For canertinib dihydrochloride, recrystallization from ethanol or aqueous ethanol solutions provides effective purification with yields typically ranging from 75-85% [12]. The recrystallization process involves dissolving the crude material in hot solvent, followed by controlled cooling to induce selective crystallization of the pure compound while leaving impurities in solution.

Column chromatography using silica gel represents another essential purification technique employed during intermediate synthesis [13]. This method enables separation based on differential adsorption and elution characteristics of compounds with varying polarities. Typical solvent systems include petroleum ether/ethyl acetate mixtures with gradient elution to optimize separation efficiency [13]. The choice of solvent system and gradient conditions must be carefully optimized for each intermediate to achieve effective purification while maintaining acceptable yields.

Liquid-liquid extraction procedures provide efficient methods for removing polar impurities and facilitating workup operations [9]. Various organic solvents including ethyl acetate, tert-butyl methyl ether, and dichloromethane are employed depending on the specific chemical properties of the compounds being processed [9]. The extraction process typically involves multiple sequential extractions with appropriate pH adjustments to optimize partitioning behavior.

Advanced purification techniques such as high-performance liquid chromatography may be employed for final purification steps or analytical quality control purposes [9]. These methods provide high resolution separation capabilities and enable precise control over purity levels required for pharmaceutical applications.

The selection of appropriate purification techniques depends on factors including compound stability, solubility characteristics, impurity profiles, and scale of operation. Industrial-scale purification operations may employ continuous processing techniques and automated systems to enhance efficiency and reproducibility while maintaining stringent quality standards.

Quality Control and Analytical Characterization

Comprehensive analytical characterization of canertinib dihydrochloride and its intermediates employs multiple spectroscopic and chromatographic techniques to confirm structural identity, assess purity levels, and detect potential impurities [14] [15] [16]. These analytical methods provide essential quality control data required for pharmaceutical registration and manufacturing operations.

High-performance liquid chromatography represents the primary analytical method for purity assessment and impurity profiling [17]. Typical analytical conditions employ reversed-phase columns with gradient elution using acetonitrile-water or methanol-water mobile phases [17]. The chromatographic method must demonstrate adequate resolution for separation of canertinib from potential synthetic impurities, degradation products, and related substances. Purity specifications typically require greater than 98% purity by high-performance liquid chromatography analysis [1] [2].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through detailed analysis of proton and carbon-13 spectra [17]. The characteristic chemical shifts for the quinazoline ring protons, acrylamide functionality, and morpholine side chain enable unambiguous identification of the target compound and detection of structural variants. Integration patterns and coupling constants provide additional confirmation of molecular structure and stereochemistry.

Mass spectrometry analysis confirms molecular weight and provides fragmentation patterns that support structural assignments [17]. High-resolution mass spectrometry enables precise molecular formula determination and detection of trace impurities with different molecular compositions. The expected molecular ion for canertinib dihydrochloride appears at m/z 559 corresponding to the protonated molecular ion [2].

Infrared spectroscopy provides complementary structural information through identification of characteristic functional group vibrations [17]. The acrylamide carbonyl stretch, quinazoline aromatic vibrations, and morpholine C-N stretching frequencies provide diagnostic fingerprint information for compound identification.

Elemental analysis confirms the empirical formula and ensures absence of unexpected inorganic impurities [15]. Typical analytical specifications require carbon, hydrogen, nitrogen, and halogen contents within narrow tolerances of theoretical values calculated from the molecular formula.

Additional quality control parameters include determination of water content by Karl Fischer titration, residual solvent analysis by gas chromatography, and heavy metal content analysis by inductively coupled plasma spectroscopy [15] [16]. These measurements ensure compliance with pharmaceutical specifications for injectable preparations and oral dosage forms.

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial manufacturing of canertinib dihydrochloride requires comprehensive evaluation of process parameters, equipment requirements, and quality systems to ensure consistent production of pharmaceutical-grade material [18] [19]. Scale-up considerations encompass reaction engineering, heat and mass transfer optimization, and implementation of robust quality control systems.

Reaction engineering analysis focuses on maintaining appropriate mixing, temperature control, and residence time distributions across different vessel sizes [18]. The etherification and acylation reactions require careful temperature control to prevent side reactions and ensure reproducible yields. Heat transfer calculations must account for the exothermic nature of certain reaction steps and provide adequate cooling capacity for temperature control during large-scale operations.

Solvent selection and recovery systems play crucial roles in industrial production economics and environmental compliance [19]. The use of organic solvents including toluene, acetonitrile, and ethyl acetate requires implementation of solvent recovery and recycling systems to minimize waste generation and reduce operating costs [3]. Distillation and extraction processes enable efficient solvent recovery while maintaining product quality specifications.

Process analytical technology implementation enables real-time monitoring of reaction progress and product quality parameters [19]. In-line spectroscopic methods including near-infrared and Raman spectroscopy provide continuous monitoring capabilities that enhance process control and reduce batch variability. These technologies enable implementation of quality-by-design principles that improve manufacturing robustness and regulatory compliance.

Equipment design considerations include selection of appropriate reactor materials, agitation systems, and heat transfer equipment capable of handling corrosive reagents and maintaining sterile conditions where required [18]. Stainless steel construction with appropriate surface finishes ensures compatibility with pharmaceutical manufacturing requirements and facilitates cleaning validation procedures.

Quality systems implementation includes development of batch records, analytical methods validation, and establishment of critical process parameters with appropriate control limits [16]. Statistical process control methods enable monitoring of process performance and early detection of potential quality issues that could impact product specifications.

Regulatory compliance requirements include implementation of current good manufacturing practice standards, validation of cleaning procedures, and establishment of change control systems [16]. These systems ensure consistent product quality and facilitate regulatory inspections and product approvals in multiple international markets.

Novel Synthetic Approaches

Recent advances in synthetic methodology have introduced innovative approaches for quinazoline synthesis that offer potential advantages for canertinib dihydrochloride production [8] [20] [21]. These novel methods focus on improving reaction efficiency, reducing environmental impact, and enabling more sustainable manufacturing processes.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating quinazoline formation reactions [20]. Microwave irradiation provides rapid and uniform heating that enables significant reduction in reaction times compared to conventional thermal heating methods [20]. The Niementowski quinazoline synthesis, traditionally requiring several hours at elevated temperatures, can be completed within minutes under microwave conditions with comparable or improved yields [20]. This technology offers particular advantages for industrial applications where reduced processing times translate directly to increased productivity and reduced energy consumption.

Green chemistry approaches have focused on developing metal-free synthetic methods that eliminate the need for expensive and potentially toxic transition metal catalysts [8] [22]. Organocatalytic oxidative condensation reactions using salicylic acid derivatives enable quinazoline synthesis under mild conditions with excellent atom economy [8]. These methods demonstrate particular promise for large-scale applications where catalyst recovery and waste minimization are important economic and environmental considerations.

Electrochemical synthesis represents an emerging approach for quinazoline and quinazolinone construction through anodic oxidation processes [23]. These methods enable direct oxidative coupling reactions without requiring stoichiometric oxidizing reagents, thereby reducing waste generation and improving process sustainability [23]. Electrochemical methods have demonstrated effectiveness for gram-scale synthesis with good yields and simplified workup procedures.

Continuous flow chemistry provides opportunities for improved process control and intensification compared to traditional batch processing methods [19]. Flow reactors enable precise control of reaction parameters including temperature, residence time, and mixing efficiency while providing enhanced safety for exothermic reactions [19]. The modular nature of flow systems facilitates rapid process optimization and scale-up through numbering-up approaches rather than traditional scale-up methodologies.

Biocatalytic approaches using engineered enzymes offer potential advantages for stereoselective synthesis and mild reaction conditions [22]. While not yet widely applied to quinazoline synthesis, enzymatic methods demonstrate promise for specific transformation steps that could complement traditional chemical synthesis approaches.

The integration of artificial intelligence and machine learning techniques in synthetic route optimization represents a frontier area that could accelerate development of improved canertinib synthesis methods [19]. These computational approaches enable rapid screening of reaction conditions and prediction of optimal synthetic pathways based on large datasets of chemical reactivity information.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

521.1396733 g/mol

Monoisotopic Mass

521.1396733 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ICJ93X8X90

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Canertinib Dihydrochloride is the hydrochloride salt of an orally bio-available quinazoline with potential antineoplastic and radiosensitizing activities. Canertinib binds to the intracellular domains of epidermal growth factor receptor tyrosine kinases (ErbB family), irreversibly inhibiting their signal transduction functions and resulting in tumor cell apoptosis and suppression of tumor cell proliferation. This agent also acts as a radiosensitizing agent and displays synergistic activity with other chemotherapeutic agents.

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
ERBB2 (HER2, CD340) [HSA:2064] [KO:K05083]

Pictograms

Irritant

Irritant

Other CAS

289499-45-2

Wikipedia

Canertinib dihydrochloride

Dates

Modify: 2023-08-15
1: Hassan W, Chitcholtan K, Sykes P, Garrill A. A Combination of Two Receptor Tyrosine Kinase Inhibitors, Canertinib and PHA665752 Compromises Ovarian Cancer Cell Growth in 3D Cell Models. Oncol Ther. 2016;4(2):257-274. doi: 10.1007/s40487-016-0031-1. Epub 2016 Sep 27. PubMed PMID: 28261654; PubMed Central PMCID: PMC5315083.
2: Tang J, Qian Y, Li H, Kopecky BJ, Ding D, Ou HC, DeCook R, Chen X, Sun Z, Kobel M, Bao J. Canertinib induces ototoxicity in three preclinical models. Hear Res. 2015 Oct;328:59-66. doi: 10.1016/j.heares.2015.07.002. Epub 2015 Jul 7. PubMed PMID: 26163095; PubMed Central PMCID: PMC4581429.
3: Minocha M, Khurana V, Qin B, Pal D, Mitra AK. Enhanced brain accumulation of pazopanib by modulating P-gp and Bcrp1 mediated efflux with canertinib or erlotinib. Int J Pharm. 2012 Oct 15;436(1-2):127-34. doi: 10.1016/j.ijpharm.2012.05.038. Epub 2012 Jun 9. PubMed PMID: 22688250; PubMed Central PMCID: PMC3573846.
4: Djerf Severinsson EA, Trinks C, Gréen H, Abdiu A, Hallbeck AL, Stål O, Walz TM. The pan-ErbB receptor tyrosine kinase inhibitor canertinib promotes apoptosis of malignant melanoma in vitro and displays anti-tumor activity in vivo. Biochem Biophys Res Commun. 2011 Oct 28;414(3):563-8. doi: 10.1016/j.bbrc.2011.09.118. Epub 2011 Oct 1. PubMed PMID: 21982771.
5: Nordigården A, Zetterblad J, Trinks C, Gréen H, Eliasson P, Druid P, Lotfi K, Rönnstrand L, Walz TM, Jönsson JI. Irreversible pan-ERBB inhibitor canertinib elicits anti-leukaemic effects and induces the regression of FLT3-ITD transformed cells in mice. Br J Haematol. 2011 Oct;155(2):198-208. doi: 10.1111/j.1365-2141.2011.08819.x. Epub 2011 Aug 16. PubMed PMID: 21848891.
6: Prasasya RD, Vang KZ, Kreeger PK. A multivariate model of ErbB network composition predicts ovarian cancer cell response to canertinib. Biotechnol Bioeng. 2012 Jan;109(1):213-24. doi: 10.1002/bit.23297. Epub 2011 Aug 23. PubMed PMID: 21830205; PubMed Central PMCID: PMC3786202.
7: Trinks C, Severinsson EA, Holmlund B, Gréen A, Gréen H, Jönsson JI, Hallbeck AL, Walz TM. The pan-ErbB tyrosine kinase inhibitor canertinib induces caspase-mediated cell death in human T-cell leukemia (Jurkat) cells. Biochem Biophys Res Commun. 2011 Jul 8;410(3):422-7. doi: 10.1016/j.bbrc.2011.05.148. Epub 2011 Jun 6. PubMed PMID: 21669187.
8: Trinks C, Djerf EA, Hallbeck AL, Jönsson JI, Walz TM. The pan-ErbB receptor tyrosine kinase inhibitor canertinib induces ErbB-independent apoptosis in human leukemia (HL-60 and U-937) cells. Biochem Biophys Res Commun. 2010 Feb 26;393(1):6-10. doi: 10.1016/j.bbrc.2010.01.055. Epub 2010 Jan 22. PubMed PMID: 20096663.
9: Galmarini CM. Canertinib pfizer. IDrugs. 2004 Jan;7(1):58-63. Review. PubMed PMID: 14730468.

Explore Compound Types